Chrolactomycin

Description

This compound has been reported in Streptomyces with data available.

structure in first source

Structure

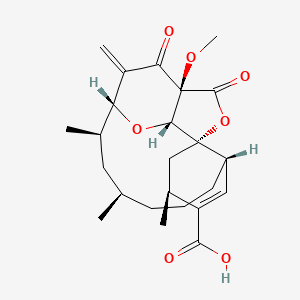

3D Structure

Properties

Molecular Formula |

C24H32O7 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(1S,3S,6S,10R,12R,13R,16S,19S)-16-methoxy-3,10,12-trimethyl-14-methylidene-15,17-dioxo-18,20-dioxatetracyclo[11.5.2.01,6.016,19]icos-4-ene-4-carboxylic acid |

InChI |

InChI=1S/C24H32O7/c1-12-7-6-8-16-10-17(20(26)27)14(3)11-23(16)21-24(29-5,22(28)31-23)19(25)15(4)18(30-21)13(2)9-12/h10,12-14,16,18,21H,4,6-9,11H2,1-3,5H3,(H,26,27)/t12-,13-,14+,16+,18-,21+,23+,24-/m1/s1 |

InChI Key |

PDRSLLCMBAJBJG-NXEQBSQSSA-N |

Isomeric SMILES |

C[C@@H]1CCC[C@H]2C=C([C@H](C[C@@]23[C@H]4[C@](C(=O)C(=C)[C@H](O4)[C@@H](C1)C)(C(=O)O3)OC)C)C(=O)O |

Canonical SMILES |

CC1CCCC2C=C(C(CC23C4C(C(=O)C(=C)C(O4)C(C1)C)(C(=O)O3)OC)C)C(=O)O |

Synonyms |

chrolactomycin |

Origin of Product |

United States |

Foundational & Exploratory

Chrolactomycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp. 569N-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrolactomycin is a novel polyketide antibiotic with promising antitumor properties, first identified from the fermentation broth of Streptomyces sp. 569N-3[1]. This technical guide provides an in-depth overview of the available scientific and patent literature concerning the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for fermentation and purification, summaries of quantitative data, and visualizations of the experimental workflow. This document aims to serve as a comprehensive resource for researchers interested in the development and study of this potent natural product.

Discovery and Producing Organism

This compound was discovered as a secondary metabolite produced by the actinomycete strain Streptomyces sp. 569N-3 (FERM BP-6158)[2]. Members of the genus Streptomyces are well-documented producers of a wide array of bioactive compounds, including many clinically significant antibiotics and anticancer agents[3]. The discovery of this compound adds to the vast chemical diversity of natural products derived from these prolific microorganisms.

Fermentation of Streptomyces sp. 569N-3

The production of this compound is achieved through submerged batch fermentation of Streptomyces sp. 569N-3. The following protocols are based on established methods for the cultivation of Streptomyces species and information disclosed in patent literature[2][4][5][6].

Inoculum Preparation

Aseptic techniques are critical for all stages of inoculum development to prevent contamination.

Protocol 1: Spore Suspension Preparation

-

Culture Growth: Streak a cryopreserved stock of Streptomyces sp. 569N-3 onto an ISP-2 agar plate. Incubate at 28-30°C for 7-10 days, or until mature sporulation is observed.

-

Spore Harvesting: Aseptically add 5-10 mL of sterile 20% glycerol solution to the surface of the mature culture. Gently scrape the surface with a sterile loop to dislodge the spores.

-

Homogenization: Transfer the spore suspension to a sterile tube containing glass beads. Vortex vigorously for 1-2 minutes to break up spore chains and mycelial fragments.

-

Filtration: Filter the suspension through a sterile cotton plug to remove larger mycelial debris.

-

Quantification and Storage: Determine the spore concentration using a hemocytometer. Dilute the spore suspension to a final concentration of approximately 1 x 10⁸ spores/mL with sterile 20% glycerol. Aliquot and store at -80°C for long-term use.

Seed Culture

-

Medium: Prepare a seed culture medium (e.g., ISP-2 broth). Distribute 100 mL of the medium into 500 mL baffled flasks and sterilize by autoclaving.

-

Inoculation: Inoculate the sterilized medium with 1 mL of the prepared spore suspension (1 x 10⁸ spores/mL).

-

Incubation: Incubate the flasks on a rotary shaker at 200-250 rpm and 28-30°C for 48-72 hours.

Production Fermentation

-

Production Medium: Prepare the main fermentation medium with the following composition (per liter):

-

Soluble Starch: 40 g

-

Soybean Meal (SBM): 10 g

-

Corn Steep Liquor (CSL): 5 g

-

Dry Yeast: 5 g

-

Potassium Dihydrogenphosphate: 5 g

-

Zinc Sulfate Heptahydrate: 0.01 g

-

Cobalt Chloride Hexahydrate: 0.001 g

-

Nickel Sulfate: 0.001 g

-

Magnesium Phosphate Octahydrate: 0.5 g

-

Adjust pH to 7.0 before sterilization[2].

-

-

Sterilization: Sterilize the production medium by autoclaving.

-

Inoculation: Inoculate the production medium with 5% (v/v) of the seed culture.

-

Fermentation Conditions: Conduct the fermentation in a suitable fermenter with controlled parameters:

-

Temperature: 28°C

-

Agitation: 500 rpm

-

Aeration: 2.5 L/min

-

Duration: 140 hours[2].

-

Extraction and Isolation of this compound

The following multi-step purification protocol is derived from patent literature and general chromatographic principles for natural product isolation[2].

Extraction

-

Biomass Separation: To the 4 L fermentation culture, add a filter aid (e.g., Radiolite #600) to a final concentration of 10%. Separate the mycelial biomass from the culture filtrate by centrifugation or filtration[2].

-

Mycelial Extraction: Extract the separated mycelium with 750 mL of methanol with thorough stirring. Filter to obtain the methanol extract[2].

-

Combined Extract: Combine the methanol extract with the initial culture filtrate. Adjust the total volume to 4 L with water[2].

Chromatographic Purification

Protocol 2: Multi-step Chromatography for this compound Isolation

-

Diaion HP-20 Column Chromatography (Step 1):

-

Column Preparation: Pack a column with 220 mL of Diaion HP-20 resin and equilibrate with water.

-

Loading: Pass the 4 L combined extract through the column to adsorb the active components[2].

-

Washing: Elute impurities with 700 mL of an 80% aqueous methanol solution[2].

-

Elution: Elute the active components with 700 mL of methanol[2].

-

Concentration: Concentrate the active fraction to dryness under reduced pressure to yield a brown oily substance[2].

-

-

Diaion HP-20SS Column Chromatography (Step 2):

-

Sample Preparation: Dissolve the oily residue from the previous step in a small amount of methanol.

-

Column Preparation: Pack a column with 100 mL of Diaion HP-20SS resin and equilibrate.

-

Loading: Load the dissolved sample onto the column.

-

Washing: Elute impurities with 300 mL of a 60% aqueous acetonitrile solution[2].

-

Elution: Elute the active components with 300 mL of a 70% aqueous acetonitrile solution[2].

-

Concentration: Concentrate the active fraction to dryness under reduced pressure[2].

-

-

Silica Gel Column Chromatography (Step 3):

-

Sample Preparation: Dissolve the residue in a small amount of chloroform.

-

Column Preparation: Pack a silica gel column (e.g., Wako Gel C-200) with a chloroform-methanol mixture.

-

Loading and Elution: Apply the sample and develop the column with a chloroform-methanol mixture. Elute impurities with a chloroform/methanol (100:1, v/v) mixture, followed by elution of the active components[2].

-

-

High-Performance Liquid Chromatography (HPLC) - Final Purification:

-

Further purification can be achieved using reversed-phase HPLC (e.g., C18 column) with a suitable gradient of water and acetonitrile or methanol, containing an optional modifier like formic acid or trifluoroacetic acid. The specific gradient and conditions would require optimization based on the purity of the fraction from the previous step.

-

Structure Elucidation and Physicochemical Properties

The structure of this compound was determined by spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[1].

| Property | Value |

| Molecular Formula | C₂₄H₃₂O₇ |

| Molecular Weight | 432.5 g/mol |

| Appearance | Not specified in available literature |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

Detailed, publicly available tables of the ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data for this compound are limited. For a comprehensive structural analysis, it is recommended to acquire and analyze the following 2D NMR data: COSY, HSQC, and HMBC.

| ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Data not available in searched literature | Data not available in searched literature |

Table 2: ¹H and ¹³C NMR Data for this compound. (Data to be populated upon experimental determination).

| m/z | Proposed Fragment |

| Data not available in searched literature | Data not available in searched literature |

Table 3: Mass Spectrometry Fragmentation Data for this compound. (Data to be populated upon experimental determination).

Biological Activity

This compound has been identified as a novel antitumor antibiotic[1]. However, detailed quantitative bioactivity data, such as IC₅₀ values against a panel of human cancer cell lines, are not widely available in the public domain.

| Cell Line | IC₅₀ (µM) |

| Data not available in searched literature | Data not available in searched literature |

Table 4: In Vitro Anticancer Activity of this compound. (Data to be populated upon experimental determination).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the production and isolation of this compound.

Conclusion

This compound represents a promising natural product with potential for further development as an anticancer agent. This technical guide consolidates the currently available information on its discovery, production, and purification. It is important to note that while the foundational protocols are outlined, further optimization of fermentation and purification parameters is likely to enhance the yield and purity of the final compound. The lack of detailed, publicly available quantitative bioactivity and spectroscopic data highlights an area for future research that will be critical for advancing the therapeutic potential of this compound.

References

- 1. This compound, a novel antitumor antibiotic produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.thesciencein.org [pubs.thesciencein.org]

- 3. Antibiotics produced by Streptomyces olivaceus 142. I. Characterization of the FPG mutant and conditions of production of antibiotic WR 142-FPG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Hydroxychrolactomycin: Structure and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxychrolactomycin is a polyketide metabolite isolated from the actinomycete Actinospica strain gamma-22.[1][2] It is a derivative of the better-known compound, this compound. Structurally, it is characterized by a complex macrolactone ring system. This document provides a comprehensive overview of the available technical information on 6-hydroxythis compound, focusing on its chemical structure, biological activity, and the experimental protocols for its study. Information on the related compound, this compound, is also included to provide a broader context for its potential mechanism of action.

Chemical Structure

The structure of 6-hydroxythis compound was established through extensive spectroscopic analysis, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The molecular formula is C24H32O8.[2] Key structural features include a diterpene skeleton. The addition of a hydroxyl group at the C-6 position distinguishes it from this compound.[2]

Table 1: Spectroscopic Data for 6-Hydroxythis compound

| Technique | Key Observations | Reference |

| HRESIMS | Molecular formula deduced as C24H32O8 | [2] |

| 1D & 2D NMR | Confirmed the planar structure and relative stereochemistry | [1][2] |

| UV Spectroscopy | Characteristic maximum at 210 nm | [2] |

Biological Activity

6-Hydroxythis compound exhibits antimicrobial activity, primarily against Gram-positive bacteria.[1][2] It is generally observed to be less potent than its parent compound, this compound.[1][2] No activity has been reported against Gram-negative bacteria or the yeast Candida albicans.[2]

Table 2: Antimicrobial Activity of 6-Hydroxythis compound and this compound

| Organism | 6-Hydroxythis compound MIC (µg/mL) | This compound MIC (µg/mL) | Reference |

| Staphylococcus aureus | Data not available in searched literature | Data not available in searched literature | |

| Gram-positive bacteria (general) | Active | More active than 6-hydroxythis compound | [1][2] |

| Gram-negative bacteria | Inactive | Data not available in searched literature | [2] |

| Candida albicans | Inactive | Data not available in searched literature | [2] |

Note: Specific Minimum Inhibitory Concentration (MIC) values for 6-hydroxythis compound against a panel of bacteria are not detailed in the readily available literature. The provided information is based on the general activity described.

Potential Mechanism of Action: Insights from this compound

While the specific mechanism of action for 6-hydroxythis compound has not been fully elucidated, the activity of its parent compound, this compound, suggests a potential mode of action.[2] this compound has been identified as an inhibitor of telomerase, an enzyme crucial for the maintenance of telomeres and implicated in the immortalization of cancer cells.

Telomerase Inhibition Pathway

Telomerase adds telomeric DNA repeats to the ends of chromosomes, preventing their progressive shortening during cell division. Inhibition of telomerase can lead to telomere shortening, cellular senescence, and apoptosis in cancer cells. The proposed mechanism for this compound involves the direct inhibition of the telomerase enzyme.

Caption: Proposed mechanism of telomerase inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments related to the isolation and characterization of 6-hydroxythis compound.

Fermentation and Isolation

The production of 6-hydroxythis compound is achieved through the fermentation of Actinospica strain gamma-22.

Caption: Workflow for the fermentation and isolation of 6-hydroxythis compound.

Detailed Protocol:

-

Fermentation: Actinospica strain gamma-22 is cultured in half-strength AF medium. The fermentation is carried out for 6 days at 28°C.[2]

-

Extraction: The fermentation broth is cleared, and the supernatant is extracted with ethyl acetate.[2]

-

Fractionation: The ethyl acetate extract is subjected to reversed-phase medium-pressure liquid chromatography (MPLC) for initial fractionation.[2]

-

Purification: Fractions showing activity against Staphylococcus aureus are further purified by high-performance liquid chromatography (HPLC) to yield pure 6-hydroxythis compound and this compound.[2]

Antimicrobial Susceptibility Testing

The antimicrobial activity of 6-hydroxythis compound is determined using standard methods for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol (General Method):

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared, typically to a concentration of 5 x 10^5 CFU/mL.

-

Serial Dilution: The test compound (6-hydroxythis compound) is serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

6-Hydroxythis compound is a recently identified natural product with demonstrated antimicrobial activity against Gram-positive bacteria. While its potency appears to be lower than its parent compound, this compound, its unique structure warrants further investigation. Future research should focus on determining the specific MIC values against a broader range of pathogens, elucidating its precise mechanism of action, and exploring its potential as a lead compound for the development of new anti-infective agents. The potential for telomerase inhibition, as suggested by the activity of this compound, also presents an exciting avenue for anticancer research.

References

In-Depth Technical Guide: The Mechanism of Action of Chrolactomycin as a Telomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrolactomycin, a microbial-derived natural product, has been identified as an inhibitor of telomerase, the ribonucleoprotein enzyme responsible for maintaining telomere length and a critical factor in cellular immortality and cancer progression. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a telomerase inhibitor. It details the available data on its inhibitory activity, the experimental protocols utilized for its characterization, and the putative molecular interactions with the telomerase enzyme complex. This document is intended to serve as a resource for researchers in oncology, drug discovery, and cellular biology, providing a foundation for further investigation and the development of novel anti-cancer therapeutics based on the this compound scaffold.

Introduction

Telomerase is a reverse transcriptase that adds telomeric DNA repeats to the ends of chromosomes, thus compensating for the progressive telomere shortening that occurs during cell division. In most somatic cells, telomerase activity is repressed, leading to a finite cellular lifespan. However, in approximately 90% of human cancers, telomerase is reactivated, enabling limitless replicative potential, a hallmark of cancer. This makes telomerase an attractive target for cancer therapy.

This compound is a structurally unique antibiotic produced by Streptomyces sp.[1]. Initial screening of a microbial products library identified this compound as a compound that selectively inhibits the growth of a yeast strain with shortened telomeres, suggesting a potential role in targeting telomere maintenance pathways[2][3]. Subsequent studies confirmed its activity as a human telomerase inhibitor, making it a valuable lead compound for the development of novel anti-cancer agents[2]. This guide synthesizes the current understanding of this compound's mechanism of action as a telomerase inhibitor.

Quantitative Data on Telomerase Inhibition

The inhibitory potency of this compound against human telomerase has been quantified in cell-free assays. The following table summarizes the reported 50% inhibitory concentration (IC50) value.

| Compound | Assay Type | Enzyme Source | IC50 (µM) | Reference |

| This compound | Cell-free TRAP assay | Human telomerase | 11 | [2] |

Mechanism of Action

Detailed mechanistic studies suggest that this compound directly inhibits the enzymatic activity of human telomerase[2]. While the precise binding site and the exact nature of the interaction are still under full elucidation, the available evidence points towards a direct interaction with the telomerase enzyme complex.

A competitive gel analysis has been performed to probe the interaction of this compound with the telomerase catalytic subunit, hTERT. This experiment suggests a direct binding interaction, although further studies are required to pinpoint the specific amino acid residues involved.

Signaling Pathway of Telomerase Inhibition

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting telomerase and its downstream cellular consequences.

References

- 1. This compound, a novel antitumor antibiotic produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Telomerase inhibitors identified by a forward chemical genetics approach using a yeast strain with shortened telomere length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·Ùاع رساÙ٠عÙÙÙ Ù ÙÙاÙر٠- Telomerase Inhibitors Identified by a Forward Chemical Genetics Approach Using a Yeast Strain with Shortened Telomere Length Original Research Article [manuscript.isc.ac]

Chrolactomycin's Antibacterial Spectrum of Activity: A Technical Guide

Disclaimer: Despite a comprehensive review of publicly available scientific literature, specific quantitative data on the Minimum Inhibitory Concentrations (MICs) of chrolactomycin against bacterial strains are not available. The primary research article mentioning its activity only provides a qualitative assessment in its abstract. Similarly, detailed studies on its mechanism of action and effects on bacterial signaling pathways have not been published. This guide, therefore, provides a framework for the evaluation of this compound's antibacterial spectrum based on established methodologies and highlights common antibiotic targets as illustrative examples.

Introduction

This compound is a novel antibiotic produced by Streptomyces sp.[1]. and has demonstrated antimicrobial activity, particularly against Gram-positive bacteria[2]. Another related compound, 6-hydroxythis compound, also shows activity against Gram-positive bacteria, though it is generally less potent than this compound[2]. While the existing literature indicates its potential as an antibacterial agent, a detailed quantitative analysis of its spectrum of activity is not yet available. This technical guide outlines the standard experimental protocols required to determine the antibacterial spectrum of a compound like this compound and explores potential mechanisms of action through illustrative signaling pathways.

Data Presentation: A Template for Antibacterial Spectrum Analysis

To systematically evaluate and compare the antibacterial potency of this compound, quantitative data, specifically Minimum Inhibitory Concentrations (MICs), should be determined against a panel of clinically relevant and standard laboratory bacterial strains. The data should be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Antibacterial Spectrum of this compound

| Bacterial Strain | Type | This compound MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | Data not available |

| Bacillus subtilis ATCC 6633 | Gram-positive | Data not available |

| Micrococcus luteus ATCC 9341 | Gram-positive | Data not available |

| Enterococcus faecalis ATCC 29212 | Gram-positive | Data not available |

| Streptococcus pneumoniae ATCC 49619 | Gram-positive | Data not available |

| Escherichia coli ATCC 25922 | Gram-negative | Data not available |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Data not available |

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed methodology for a broth microdilution assay, a standard method for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound (stock solution of known concentration)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile pipette tips and multichannel pipettes

Procedure:

-

Inoculum Preparation:

-

Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a tube containing 5 mL of CAMHB.

-

Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of a 96-well microtiter plate.

-

Typically, this is done by adding a defined volume of CAMHB to all wells except the first, then adding a volume of the stock solution to the first and second wells, mixing the contents of the second well, and transferring a defined volume to the third well, and so on.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control well (bacterial inoculum without this compound) and a negative control well (CAMHB without inoculum).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.

-

Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to confirm the visual assessment.

-

Mandatory Visualizations: Potential Mechanisms of Action

The precise molecular target of this compound is currently unknown. However, antibiotics typically function by disrupting essential cellular processes. The following diagrams illustrate common bacterial signaling pathways and workflows that could be potential targets for a novel antibiotic like this compound.

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Caption: Potential Inhibition of Peptidoglycan Biosynthesis Pathway.

Caption: Potential Inhibition of Bacterial Protein Biosynthesis.

Conclusion

This compound represents a promising scaffold for the development of new antibacterial agents, particularly against Gram-positive pathogens. However, to fully understand its potential, a comprehensive evaluation of its antibacterial spectrum through standardized MIC testing is imperative. Furthermore, detailed mechanistic studies are required to identify its molecular target and understand its effect on bacterial signaling pathways. The protocols and illustrative pathways provided in this guide offer a roadmap for the future investigation of this compound and other novel antimicrobial compounds.

References

Actinospica: A Promising Source of Novel Chrolactomycin Analogs

A Technical Guide for Researchers and Drug Development Professionals

The increasing demand for novel antimicrobial and anticancer agents has driven the exploration of unique microbial sources for bioactive secondary metabolites. Among these, the actinomycete genus Actinospica has emerged as a producer of chrolactomycin and its analogs, a class of compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, biological activity, and proposed biosynthesis of this compound analogs from Actinospica, along with detailed experimental protocols and visualizations to aid in further research and development.

Introduction to Actinospica and Chrolactomycins

Actinospica is a genus of Gram-positive, acidophilic, filamentous actinomycetes that are known for their ability to produce a variety of secondary metabolites.[1] Research into a specific Actinospica strain has led to the isolation and characterization of this compound and a novel analog, 6-hydroxythis compound.[1][2] Chrolactomycins belong to the spirotetronate class of polyketides, which are known for their diverse biological activities, including antimicrobial and antitumor properties.[3]

This compound Analogs from Actinospica

To date, the primary novel this compound analog identified from Actinospica is 6-hydroxythis compound. This compound was isolated along with the parent compound, this compound.[1] The structure of 6-hydroxythis compound was determined through extensive spectroscopic analysis, including one- and two-dimensional NMR.[1]

Biological Activity

6-hydroxythis compound has demonstrated antimicrobial activity against Gram-positive bacteria.[1] However, it is reported to be generally less active than this compound.[1] The parent compound, this compound, is a known telomerase inhibitor, suggesting a potential mechanism of action for its antitumor properties.[4]

Table 1: Antimicrobial Activity of this compound Analogs from Actinospica

| Compound | Target Organisms | Activity | Source |

| 6-hydroxythis compound | Gram-positive bacteria | Antimicrobial | [1] |

| This compound | Gram-positive bacteria | Antimicrobial | [1] |

| This compound | Cancer cell lines | Telomerase inhibitor | [4] |

(Note: Specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for 6-hydroxythis compound are not publicly available in the reviewed literature.)

Experimental Protocols

The following sections provide detailed methodologies for the fermentation, extraction, purification, and bioactivity testing of this compound analogs from Actinospica. These protocols are based on established methods for the isolation of polyketide secondary metabolites from actinomycetes.[5][6]

Fermentation of Actinospica sp.

This protocol describes a typical submerged fermentation process for the production of secondary metabolites from Actinospica.

Materials:

-

Actinospica sp. culture

-

Seed medium (e.g., ISP2 broth)

-

Production medium (e.g., a soybean meal-based medium)

-

Shake flasks

-

Incubator shaker

Procedure:

-

Inoculate a seed flask containing 50 mL of ISP2 broth with a loopful of Actinospica sp. from a mature agar plate.

-

Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 48-72 hours.

-

Use the seed culture to inoculate a production flask (e.g., 10% v/v inoculum) containing a suitable production medium.

-

Incubate the production culture at 28°C on a rotary shaker at 150 rpm for 7-10 days.

-

Monitor the production of the target compounds periodically using methods such as HPLC.

Extraction and Purification of this compound Analogs

This protocol outlines the extraction of this compound analogs from the fermentation broth and their subsequent purification.

Materials:

-

Fermentation broth from Actinospica sp.

-

Ethyl acetate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., hexane-ethyl acetate gradients)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Separate the mycelial biomass from the fermentation broth by centrifugation.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate).

-

Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC.

-

Pool fractions containing the compounds of interest and subject them to further purification by preparative HPLC on a C18 column to yield pure compounds.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the isolated compounds can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[7][8]

Materials:

-

Pure isolated compounds (e.g., 6-hydroxythis compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Prepare a bacterial inoculum and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biosynthesis and Signaling Pathways

Proposed Biosynthesis of this compound

This compound is a polyketide, suggesting its biosynthesis via a polyketide synthase (PKS) pathway. While the specific gene cluster in Actinospica has not been detailed in the available literature, a general biosynthetic pathway can be proposed based on the known biosynthesis of similar polyketides.[5]

References

- 1. Chrolactomycins from the actinomycete actinospica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Isolation and characterization of polyketide drug molecule from Streptomyces species with antimicrobial activity against clinical pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Spirotetronate Polyketides and Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotetronate polyketides are a class of natural products characterized by a unique spirocyclic core, typically featuring a tetronic acid moiety linked to a cyclohexene ring embedded within a macrocycle.[1][2][3][4] Produced predominantly by actinobacteria, these compounds have garnered significant attention in the scientific community due to their impressive structural diversity and potent, wide-ranging biological activities.[5][6] This technical guide provides a comprehensive overview of the core biological activities of spirotetronate polyketides, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

The spirotetronate family is broadly categorized into two main classes based on their structural framework:

-

Class I spirotetronates possess the fundamental spirotetronate core within a macrocycle of varying size.[5]

-

Class II spirotetronates are distinguished by the additional presence of a trans-decalin ring system fused to the macrocycle.[5]

This structural diversity, often further elaborated by glycosylation, contributes to the broad spectrum of biological effects exhibited by these molecules, which includes antibacterial, anticancer, antiviral, anti-inflammatory, and insecticidal properties.[1][4][6]

Biological Activities and Quantitative Data

The diverse biological activities of spirotetronate polyketides make them promising candidates for drug discovery and development. This section summarizes their key activities, with quantitative data presented in tabular format for ease of comparison.

Anticancer Activity

Several spirotetronate polyketides have demonstrated significant cytotoxicity against a range of cancer cell lines. Their mechanisms of action are varied and include the induction of apoptosis and the inhibition of key metabolic enzymes.

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Okilactomycin | P388 (Leukemia) | 89 nM | [5] |

| L1210 (Leukemia) | 216 nM | [5] | |

| Maklamicin | HeLa (Cervical Cancer) | Moderate Activity | [7] |

| MCF7 (Breast Cancer) | Moderate Activity | [7] | |

| Tetrocarcin A | P388 (Leukemia) | 89 nM | [7] |

| L1210 (Leukemia) | 216 nM | [7] | |

| Lobophorin K | MiaPaca-2 (Pancreatic) | 1.6 µg/mL | [8] |

| MCF-7 (Breast) | 4.5 µg/mL | [8] | |

| Manadodioxan D | DU-145 (Prostate) | 1.6 µg/mL | [9] |

| A-2058 (Melanoma) | 2.6 µg/mL | [9] | |

| 13-oxo-plakortide F | DU-145 (Prostate) | 4.5 µg/mL | [9] |

| A-2058 (Melanoma) | 7.7 µg/mL | [9] |

Antibacterial Activity

Spirotetronates are well-known for their potent activity against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | Bacterial Strain | MIC Value | Reference |

| Abyssomicin C | S. aureus (MRSA) | 5.2 µg/mL | [7] |

| atrop-Abyssomicin C | S. aureus (MRSA) | 3.5 µg/mL | [7] |

| Decatromicin B | S. aureus | 1-3 µM (MIC90) | [10] |

| A. baumannii | 12-36 µM (MIC90) | [10] | |

| BE-45722B | S. aureus | 1-3 µM (MIC90) | [10] |

| A. baumannii | 12-36 µM (MIC90) | [10] | |

| Pyrrolosporin B | S. aureus | 1-3 µM (MIC90) | [10] |

| A. baumannii | 12-36 µM (MIC90) | [10] | |

| BE-45722A | S. aureus ATCC 25923 | 1.25 µg/mL | [11] |

| C. perfringens S107 | 0.63 µg/mL | [11] | |

| C. difficile 630 | 0.08 µg/mL | [11] | |

| BE-45722C | C. perfringens S107 | 0.63 µg/mL | [11] |

| C. difficile 630 | 0.08 µg/mL | [11] | |

| Lobophorin B | B. subtilis 62305 | 1 µg/mL | [12] |

| Lobophorin A | M. smegmatis MC2 155 | 8 µg/mL | [12] |

Antiviral Activity

Certain spirotetronates have shown promise as antiviral agents, with inhibitory effects against viruses such as Dengue virus and influenza.

| Compound | Virus | Target/Assay | IC50 Value | Reference |

| 2EPS-A | Dengue Virus Serotype 2 (DENV-2) | NS2B-NS3 Protease | 1.94 ± 0.18 µg/mL | [13] |

| 2EPS-B | Dengue Virus Serotype 2 (DENV-2) | NS2B-NS3 Protease | 1.47 ± 0.15 µg/mL | [13] |

| 2EPS-C | Dengue Virus Serotype 2 (DENV-2) | NS2B-NS3 Protease | 2.51 ± 0.21 µg/mL | [13] |

| Pellemicin (MM 46115) | Influenza A Virus | Plaque Assay | 0.34 µg/mL | [14] |

Anti-inflammatory and Insecticidal Activities

The biological activities of spirotetronates extend to anti-inflammatory and insecticidal effects, highlighting their versatility.

| Compound | Activity | Assay/Target | Quantitative Data | Reference |

| Lobophorin A & B | Anti-inflammatory | Topical PMA-induced mouse ear edema | Potent inhibitors | [7][11] |

| Spirotetramat | Insecticidal | Acetyl-CoA carboxylase (ACC) inhibition | Effective against sucking insects | [2][3][15][16] |

| Spirodiclofen | Acaricidal | Acetyl-CoA carboxylase (ACC) inhibition | Effective against mites | [17][18][19][20] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of spirotetronate polyketides stem from their interaction with various cellular targets and signaling pathways. This section details the mechanisms of action for several key spirotetronates.

Abyssomicin C: Inhibition of p-Aminobenzoic Acid (pABA) Biosynthesis

Abyssomicin C and its atropisomer are potent antibacterial agents that target the folate biosynthesis pathway, which is essential for bacterial survival.[16] Specifically, they inhibit the enzyme 4-amino-4-deoxychorismate (ADC) synthase (PabB), which catalyzes a key step in the production of p-aminobenzoic acid (pABA), a precursor to folic acid.[4] The inhibition is achieved through a covalent modification of a cysteine residue in the active site of the PabB subunit.[4]

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Spirotetramat [lsuagcenter.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Antilipoxygenase and Anti-Inflammatory Activities of Streblus asper Leaf Extract on Xylene-Induced Ear Edema in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lobophorin K, a New Natural Product with Cytotoxic Activity Produced by Streptomyces sp. M-207 Associated with the Deep-Sea Coral Lophelia pertusa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lobophorins A and B, new antiinflammatory macrolides produced by a tropical marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Isolation and Structure Elucidation of Spirotetronate Lobophorins A, B, and H8 from Streptomyces sp. CB09030 and Their Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. pomais.com [pomais.com]

- 16. researchgate.net [researchgate.net]

- 17. aceagrochem.com [aceagrochem.com]

- 18. researchgate.net [researchgate.net]

- 19. fao.org [fao.org]

- 20. Spirodiclofen (Ref: BAJ 2740) [sitem.herts.ac.uk]

The Chemical Synthesis of Chrolactomycin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrolactomycin, a member of the spirotetronate polyketide family, has garnered significant interest within the scientific community due to its notable antimicrobial and antitumor properties. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its derivatives. While a complete total synthesis of this compound has yet to be published, this document outlines plausible synthetic strategies based on established methodologies for constructing the core spirotetronate scaffold, drawing from the biosynthesis and total synthesis of related natural products. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis of this compound analogs and the development of novel therapeutic agents.

Introduction to this compound

This compound is a natural product isolated from Streptomyces sp. It belongs to the spirotetronate class of polyketides, which are characterized by a distinctive spiro-linked bicyclic system containing a tetronate ring. The structure of this compound features this core scaffold, which is crucial for its biological activity. A naturally occurring derivative, 6-hydroxythis compound, has also been identified. The significant biological activities of spirotetronates, including this compound, have made them attractive targets for synthetic chemists.

Structure and Biological Activity

The core structure of this compound is defined by its spirotetronate moiety. The biological activity of this class of compounds is often attributed to this unique structural feature. This compound has demonstrated promising antitumor and antimicrobial activities. Understanding the structure-activity relationship (SAR) is a key driver for the synthesis of derivatives, with the goal of enhancing potency and selectivity.

Key Synthetic Challenges and Strategies

The synthesis of this compound presents several significant challenges, primarily centered around the construction of the sterically congested spirotetronate core with precise stereochemical control. While a specific total synthesis for this compound is not yet documented in the literature, strategies employed for other spirotetronate natural products provide a roadmap for its potential synthesis.

Biosynthesis as a Synthetic Blueprint

The biosynthesis of spirotetronates is believed to involve a key intramolecular Diels-Alder (IMDA) reaction to form the characteristic spirocyclic system from a linear polyketide precursor. This biosynthetic pathway can serve as an inspiration for a biomimetic synthetic strategy.

Caption: Generalized biosynthetic pathway of spirotetronates.

Synthetic Approaches to the Spirotetronate Core

Several synthetic strategies have been successfully applied to construct the spirotetronate core of related natural products. These can be adapted for the synthesis of this compound.

-

Intramolecular Diels-Alder (IMDA) Reaction: As suggested by its biosynthesis, the IMDA reaction is a powerful tool for constructing the spirocyclic framework. This approach involves the synthesis of a linear precursor containing a diene and a dienophile, which then undergoes cyclization.

-

Dieckmann Condensation: An alternative strategy involves the use of a Dieckmann condensation to form the tetronate ring onto a pre-existing carbocyclic structure.

Hypothetical Retrosynthetic Analysis of this compound

A plausible retrosynthetic analysis for this compound, inspired by the synthesis of other spirotetronates, is presented below. This approach disconnects the molecule at key positions to reveal simpler, more readily available starting materials.

Caption: A hypothetical retrosynthetic pathway for this compound.

Experimental Protocols for Key Transformations (Exemplified by Related Syntheses)

As no specific protocols for this compound synthesis are available, this section provides generalized methodologies for key reactions involved in the synthesis of spirotetronate cores, based on published syntheses of similar molecules.

Table 1: Generalized Reaction Conditions for Key Synthetic Steps

| Step | Reaction Type | Reagents and Conditions (Examples from literature) | Purpose |

| 1 | Intramolecular Diels-Alder (IMDA) | Heat or Lewis acid catalysis (e.g., Me₂AlCl) on a suitable triene precursor. | Construction of the spirocyclic core. |

| 2 | Dieckmann Condensation | Strong base (e.g., NaH, KHMDS) on a diester precursor. | Formation of the tetronate ring. |

| 3 | Glycosylation | Glycosyl donor, Lewis acid (e.g., TMSOTf). | Attachment of sugar moieties (if applicable for derivatives). |

| 4 | Peripheral Oxidations | Various oxidizing agents (e.g., m-CPBA, OsO₄). | Introduction of hydroxyl groups and other functionalities. |

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached in two primary ways:

-

Modification of the Natural Product: Isolating this compound from its natural source and then performing chemical modifications to generate analogs.

-

Total Synthesis: Developing a flexible synthetic route that allows for the introduction of diverse functionalities at various stages, leading to a library of derivatives.

The development of a robust total synthesis is paramount for extensive SAR studies and the generation of novel analogs with improved therapeutic profiles.

Conclusion

The chemical synthesis of this compound and its derivatives remains a challenging yet highly rewarding endeavor for the synthetic chemistry community. While a total synthesis has not been reported, the collective knowledge from the synthesis of other spirotetronate natural products provides a strong foundation for future work in this area. The development of an efficient and scalable synthetic route would not only provide access to this compound for further biological evaluation but also open the door to the creation of novel analogs with potentially enhanced therapeutic properties, thereby contributing significantly to the fields of drug discovery and medicinal chemistry.

Methodological & Application

Application Notes and Protocols for Chrolactomycin Treatment in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrolactomycin is a novel spirotetronate antibiotic produced by Streptomyces sp. that has demonstrated potent antitumor activity.[1] As a member of the spirotetronate class of polyketides, it joins other compounds known for their significant biological activities, including antibacterial and anticancer effects.[2][3] These application notes provide a summary of the available data on this compound's cytotoxic effects on various cancer cell lines and offer detailed protocols for its application in in-vitro cancer research.

Mechanism of Action

While the precise molecular targets of this compound are still under investigation, its structural relatives within the spirotetronate family offer insights into its potential mechanisms. Generally, antitumor antibiotics can interfere with DNA synthesis and replication, disrupt cell membrane function, or generate reactive oxygen species (ROS) leading to apoptosis.[4]

Spirotetronates, in particular, have been shown to induce apoptosis and modulate critical cellular signaling pathways in cancer cells. For example, Tetrocarcin A, another spirotetronate, has been found to inhibit RNA and protein synthesis and inactivate the PI3-Kinase pathway in breast cancer cells.[5][6][7] Another related compound, Versipelostatin, enhances tumor cell death under glucose-deprived conditions by disrupting the unfolded protein response (UPR).[8][9] Based on these precedents, it is hypothesized that this compound may exert its anticancer effects through the induction of apoptosis and interference with key cancer cell survival and proliferation pathways.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| ACHN | Renal Cell Adenocarcinoma | 1.2 |

| A431 | Epidermoid Carcinoma | 1.6 |

| McF-7 | Breast Adenocarcinoma | 0.69 |

| T24 | Bladder Carcinoma | 0.45 |

Data sourced from MedchemExpress.

Experimental Protocols

Herein are detailed protocols for the in-vitro evaluation of this compound's effects on cancer cell lines.

Protocol 1: In-vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of this compound's cytotoxic effects through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell lines of interest (e.g., ACHN, A431, McF-7, T24)

-

Complete cell culture medium (specific to the cell line)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in complete culture medium to achieve a range of desired concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of this compound concentration to determine the IC50 value.

-

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.

-

Allow cells to attach overnight.

-

Treat cells with this compound at the desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified duration (e.g., 24 hours). Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).

-

Figure 2: Experimental workflow for cell cycle analysis.

Hypothesized Signaling Pathway

Based on the known mechanisms of other spirotetronate antibiotics, the following diagram illustrates a hypothesized signaling pathway for this compound-induced apoptosis in cancer cells. It is proposed that this compound may induce cellular stress, leading to the activation of apoptotic pathways and cell cycle arrest.

Figure 3: Hypothesized signaling pathway of this compound.

References

- 1. This compound, a novel antitumor antibiotic produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cancer therapeutics: understanding the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. TETROCARCINS, NOVEL ANTITUMOR ANTIBIOTICS [jstage.jst.go.jp]

- 6. Tetrocarcins, novel antitumor antibiotics. II. Isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrocarcins, new antitumor antibiotics. 3. Antitumor activity of tetrocarcin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Versipelostatin: unfolding an unsweetened death [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Telomerase Inhibition Assay Using Chrolactomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomerase, a ribonucleoprotein enzyme, plays a crucial role in maintaining telomere length at the ends of chromosomes. In most normal somatic cells, telomerase activity is repressed, leading to progressive telomere shortening with each cell division, a process associated with cellular aging.[1] Conversely, the vast majority of cancer cells exhibit reactivated telomerase, which allows them to overcome replicative senescence and achieve cellular immortality, a hallmark of cancer.[1] This differential expression makes telomerase an attractive target for the development of novel anticancer therapies.

Chrolactomycin is an antibiotic that has been identified as a potent inhibitor of human telomerase. Studies have demonstrated its activity in both cell-free and cellular-based assays. Long-term exposure of cancer cells to this compound results in telomere shortening and a corresponding decrease in cell proliferation, validating its mechanism of action through the telomerase pathway. These characteristics position this compound as a valuable tool for cancer research and a potential candidate for drug development.

These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on telomerase activity using the Telomeric Repeat Amplification Protocol (TRAP) assay. The TRAP assay is a highly sensitive and widely used method for detecting and quantifying telomerase activity.[2]

Principle of the Telomerase Repeated Amplification Protocol (TRAP) Assay

The TRAP assay is a two-step process that combines a telomerase extension reaction with the polymerase chain reaction (PCR) to amplify the products.

-

Telomerase Extension: In the first step, telomerase present in a cell or tissue extract adds telomeric repeats (TTAGGG) onto the 3' end of a synthetic substrate oligonucleotide (TS primer).

-

PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer (ACX) that is specific for the telomeric repeats. The resulting PCR products will appear as a characteristic DNA ladder with 6 base pair increments when visualized by gel electrophoresis.

The intensity of the ladder is proportional to the telomerase activity in the extract. By incorporating a telomerase inhibitor such as this compound into the reaction, a reduction in the intensity of the ladder can be quantified to determine the inhibitory activity of the compound.

Experimental Protocols

This section provides a detailed methodology for performing a telomerase inhibition assay using this compound with a non-radioactive TRAP assay, followed by analysis.

Materials and Reagents

-

Cell Lines: Human cancer cell line known to have high telomerase activity (e.g., HeLa, MCF-7, or 293T cells).

-

This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and make serial dilutions to the desired concentrations for the assay.

-

TRAP Assay Kit: A commercial TRAP assay kit is recommended for consistency and reliability (e.g., kits from Millipore, Roche, or other suppliers). Alternatively, individual reagents can be assembled.

-

Essential TRAP Reagents:

-

TS Primer (5'-AATCCGTCGAGCAGAGTT-3')

-

ACX Primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')

-

Control Template (for internal control)

-

dNTPs

-

Taq DNA Polymerase

-

TRAP Reaction Buffer

-

-

Cell Lysis Buffer: (e.g., CHAPS or NP-40 based lysis buffer)

-

Protein Quantification Assay: (e.g., Bradford or BCA assay)

-

PCR Thermocycler

-

Gel Electrophoresis System: (Polyacrylamide gel electrophoresis - PAGE)

-

Gel Imaging System

-

Nuclease-free water

-

Pipettes and nuclease-free tips

-

Microcentrifuge tubes

Procedure

1. Cell Culture and Lysate Preparation

-

Culture the chosen cancer cell line under standard conditions until they reach 70-80% confluency.

-

Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).

-

Centrifuge the cells at 1,000 x g for 5 minutes at 4°C and discard the supernatant.

-

Resuspend the cell pellet in 100-200 µL of ice-cold lysis buffer.

-

Incubate the cell suspension on ice for 30 minutes to ensure complete lysis.

-

Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the cell extract with telomerase, and transfer it to a fresh, pre-chilled tube.

-

Determine the protein concentration of the cell extract using a standard protein assay. Adjust the concentration with lysis buffer to a final concentration of 0.5-1.0 µg/µL.

2. TRAP Reaction Setup

-

On ice, prepare the TRAP reaction mix for each sample in a PCR tube. A typical reaction setup is as follows:

| Reagent | Volume/Concentration |

| 5X TRAP Buffer | 10 µL |

| dNTP Mix (10 mM each) | 1 µL |

| TS Primer (10 µM) | 1 µL |

| ACX Primer (10 µM) | 1 µL |

| Taq DNA Polymerase | 0.4 µL (2 Units) |

| Nuclease-free Water | to a final volume of 48 µL |

| Cell Extract | 1 µL (0.5-1.0 µg protein) |

| This compound | 1 µL (at various concentrations) |

| Total Volume | 50 µL |

Note: The volumes and concentrations may need to be optimized based on the specific TRAP kit and cell line used.

-

Controls:

-

Positive Control: Cell extract without any inhibitor.

-

Negative Control (Heat Inactivated): Heat the cell extract at 85°C for 10 minutes before adding it to the reaction mix to inactivate telomerase.

-

Negative Control (Lysis Buffer): Use lysis buffer instead of cell extract.

-

Internal Control: Most commercial kits include a control template to monitor PCR inhibition.

-

3. Telomerase Extension and PCR Amplification

-

Incubate the reaction tubes in a PCR thermocycler for the telomerase extension step: 25-30°C for 20-30 minutes .

-

Immediately following the extension, proceed with the PCR amplification:

-

Initial Denaturation: 95°C for 2-3 minutes

-

PCR Cycles (30-35 cycles):

-

Denaturation: 95°C for 30 seconds

-

Annealing: 50-60°C for 30 seconds

-

Extension: 72°C for 45 seconds

-

-

Final Extension: 72°C for 5-10 minutes

-

4. Analysis of TRAP Products

-

Mix 20-25 µL of the PCR product with 5 µL of 6X DNA loading dye.

-

Load the samples onto a 10-12% non-denaturing polyacrylamide gel.

-

Run the gel in 0.5X TBE buffer at 100-150 volts until the dye front reaches the bottom of the gel.

-

Stain the gel with a fluorescent DNA stain (e.g., SYBR Green or Ethidium Bromide).

-

Visualize the DNA ladder using a gel imaging system.

5. Data Interpretation and Quantification

-

A positive telomerase activity will be indicated by a ladder of bands with 6 bp intervals.

-

The negative controls should not show this ladder.

-

The inhibitory effect of this compound will be observed as a decrease in the intensity of the TRAP ladder compared to the positive control.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Calculate the percentage of telomerase inhibition for each this compound concentration using the following formula:

% Inhibition = [1 - (Intensity of Treated Sample / Intensity of Positive Control)] x 100

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value (the concentration at which 50% of telomerase activity is inhibited).

Data Presentation

The quantitative data obtained from the telomerase inhibition assay should be summarized in a clear and structured table for easy comparison.

Table 1: Inhibitory Effect of this compound on Telomerase Activity

| This compound Concentration (µM) | Mean Telomerase Activity (% of Control) ± SD | Percentage Inhibition (%) |

| 0 (Control) | 100 ± 5.2 | 0 |

| 0.1 | 85 ± 4.1 | 15 |

| 1 | 62 ± 3.5 | 38 |

| 10 | 25 ± 2.8 | 75 |

| 50 | 8 ± 1.5 | 92 |

| 100 | 2 ± 0.9 | 98 |

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for this compound.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of Telomerase Inhibition by this compound.

Experimental Workflow Diagram

Caption: Workflow for the TRAP-based Telomerase Inhibition Assay.

References

Quantifying Chrolactomycin's Effect on Telomere Length: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrolactomycin, a natural product derived from Streptomyces species, has emerged as a molecule of interest in cancer research due to its antitumor properties.[1] A key mechanism contributing to its anticancer activity is the inhibition of telomerase, the enzyme responsible for maintaining the length and integrity of telomeres.[2] Telomeres are repetitive nucleotide sequences at the ends of chromosomes that protect them from degradation and fusion. In most somatic cells, telomeres shorten with each cell division, leading to cellular senescence or apoptosis. However, approximately 90% of cancer cells exhibit reactivated telomerase, allowing them to bypass this natural limit on proliferation and achieve cellular immortality.

By inhibiting telomerase, this compound induces a progressive shortening of telomeres in cancer cells. This erosion of telomeric DNA eventually triggers a DNA damage response, leading to cell cycle arrest and apoptosis, thereby limiting the uncontrolled proliferation of malignant cells. The quantification of this telomere shortening is crucial for understanding the pharmacodynamics of this compound and for the development of novel telomerase-targeting cancer therapies.

This document provides detailed application notes and protocols for quantifying the effect of this compound on telomere length, along with an overview of the associated signaling pathways.

Data Presentation: Quantitative Effects of Telomerase Inhibitors

Table 1: Telomerase Inhibition by this compound (Hypothetical Data)

| This compound Concentration (µM) | Telomerase Activity (% of Control) | IC50 (µM) |

| 0.1 | 85 ± 5 | |

| 1 | 60 ± 7 | |

| 5 | 25 ± 4 | 2.5 |

| 10 | 10 ± 3 | |

| 20 | <5 |

This table presents hypothetical data to illustrate the expected dose-dependent inhibition of telomerase activity by this compound. The IC50 value represents the concentration at which 50% of the enzyme's activity is inhibited.

Table 2: Effect of Long-Term this compound Treatment on Telomere Length (Hypothetical Data)

| Treatment Group | Population Doublings (PD) | Average Telomere Length (kb) | Telomere Shortening Rate (bp/PD) |

| Vehicle Control | 0 | 5.0 ± 0.3 | - |

| 20 | 4.8 ± 0.4 | 10 | |

| 40 | 4.6 ± 0.3 | 10 | |

| This compound (1 µM) | 0 | 5.0 ± 0.3 | - |

| 20 | 4.2 ± 0.4 | 40 | |

| 40 | 3.4 ± 0.5 | 40 | |

| This compound (5 µM) | 0 | 5.0 ± 0.3 | - |

| 20 | 3.8 ± 0.4 | 60 | |

| 40 | 2.6 ± 0.5 | 60 |

This table illustrates the expected progressive telomere shortening in a cancer cell line treated with this compound over multiple population doublings. The rate of shortening is expected to be dose-dependent. For comparison, a study on the telomerase inhibitor MST-312 in MDA-MB-231 breast cancer cells showed that a 14-day treatment resulted in a telomere length reduction of 438 base pairs.[3]

Signaling Pathways Modulated by Telomere Dysfunction

The shortening of telomeres induced by this compound triggers cellular senescence and apoptosis through the activation of key tumor suppressor pathways.

The PI3K/Akt/mTOR pathway is also a critical regulator of cell growth and proliferation and has been shown to be interconnected with telomerase activity.[4][5][6] Inhibition of this pathway can lead to decreased hTERT expression and reduced telomerase activity. While direct evidence of this compound's effect on this pathway is limited, it represents a potential indirect mechanism for its impact on telomere maintenance.

Experimental Protocols

Protocol 1: Measurement of Relative Telomere Length by Quantitative PCR (qPCR)

This protocol is adapted from established methods for the high-throughput measurement of relative telomere length.[7]

Objective: To determine the relative change in average telomere length in cells treated with this compound compared to a control.

Materials:

-

Genomic DNA isolated from treated and untreated cells

-

qPCR instrument

-

Telomere-specific primers (TelG and TelC)

-

Single-copy gene primers (e.g., for 36B4 or ALB)

-

SYBR Green qPCR Master Mix

-

Reference DNA sample

-

Nuclease-free water

Procedure:

-

DNA Extraction and Quantification: Isolate high-quality genomic DNA from cells treated with various concentrations of this compound for different durations, and from untreated control cells. Quantify the DNA concentration and ensure its integrity.

-

qPCR Plate Setup: Prepare a 96- or 384-well qPCR plate. For each sample, set up two separate reactions in triplicate: one for the telomere repeat amplification (T) and one for the single-copy gene amplification (S). Include a no-template control (NTC) for each primer set. Also, include a reference DNA sample in triplicate for both T and S reactions on each plate.

-

Reaction Preparation: Prepare the qPCR master mix for both telomere and single-copy gene reactions.

-

Telomere (T) Reaction Mix (per well):

-

SYBR Green Master Mix (2X): 10 µL

-

TelG primer (10 µM): 0.5 µL

-

TelC primer (10 µM): 0.5 µL

-

Genomic DNA (10 ng/µL): 2 µL

-

Nuclease-free water: 7 µL

-

-

Single-Copy Gene (S) Reaction Mix (per well):

-

SYBR Green Master Mix (2X): 10 µL

-

Forward primer (10 µM): 0.5 µL

-

Reverse primer (10 µM): 0.5 µL

-

Genomic DNA (10 ng/µL): 2 µL

-

Nuclease-free water: 7 µL

-

-

-

qPCR Cycling Conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt curve analysis

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both T and S reactions for all samples.

-

Calculate the ΔCt for each sample: ΔCt = Ct(T) - Ct(S).

-

Calculate the ΔΔCt relative to the reference DNA: ΔΔCt = ΔCt(sample) - ΔCt(reference).

-

The relative telomere length (T/S ratio) is calculated as 2-ΔΔCt.

-

Protocol 2: Telomere Restriction Fragment (TRF) Analysis by Southern Blot

TRF analysis is considered the gold standard for measuring telomere length and provides the distribution of telomere lengths in a cell population.

Objective: To determine the absolute average telomere length and its distribution in cells treated with this compound.

Materials:

-

High molecular weight genomic DNA

-

Restriction enzymes that do not cut in the telomeric repeats (e.g., HinfI and RsaI)

-

Agarose gel electrophoresis system

-

Southern blotting apparatus

-

Nylon membrane

-

Telomere-specific probe (e.g., (TTAGGG)n) labeled with a detectable marker (e.g., digoxigenin or radioactivity)

-

Hybridization buffer and wash solutions

-

Chemiluminescence or autoradiography detection system

Procedure:

-

DNA Digestion: Digest 2-5 µg of high molecular weight genomic DNA with a cocktail of HinfI and RsaI overnight at 37°C.

-

Agarose Gel Electrophoresis: Separate the digested DNA on a 0.8% agarose gel at a low voltage for a long duration (e.g., 50V for 16 hours) to resolve large DNA fragments. Include a DNA ladder with a wide range of sizes.

-

Southern Blotting: Transfer the DNA from the gel to a nylon membrane using capillary or vacuum blotting.

-

Hybridization: Pre-hybridize the membrane and then hybridize with the labeled telomere-specific probe overnight at a specific temperature (e.g., 42°C).

-

Washing and Detection: Wash the membrane to remove unbound probe and detect the signal using an appropriate method (chemiluminescence for DIG-labeled probes or autoradiography for radiolabeled probes).

-

Data Analysis:

-

Capture the image of the blot.

-

The telomere signal will appear as a smear due to the heterogeneity of telomere lengths.

-

Determine the average TRF length by analyzing the densitometric profile of the smear relative to the DNA ladder.

-

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for researchers to quantify the effects of this compound on telomere length. By employing these methodologies, scientists can gain valuable insights into the mechanism of action of this promising anticancer agent and its potential for clinical development. The systematic collection of quantitative data on telomere shortening and the elucidation of the involved signaling pathways will be instrumental in advancing the field of telomerase-targeted cancer therapy.

References

- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Telomerase Inhibition by MST-312 Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting common issues in Chrolactomycin experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chrolactomycin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a novel antitumor antibiotic produced by Streptomyces sp. and has also been isolated from Actinospica.[1] Its primary known biological activities include antitumor and antimicrobial effects against Gram-positive bacteria. As an antibiotic derived from Streptomyces, its mechanism of action may involve targeting essential cellular processes such as DNA replication, RNA synthesis, cell wall synthesis, or protein synthesis.[2]

Q2: I am observing low or no bioactivity of this compound in my in vitro assays. What are the possible reasons?

There are several potential reasons for observing low or no bioactivity:

-

Poor Solubility: this compound, like many natural product-derived compounds, may have low aqueous solubility. This can lead to the compound precipitating out of solution and not being available to interact with the target cells.

-

Compound Degradation: The stability of this compound in your experimental conditions (e.g., buffer pH, temperature, light exposure) may be a factor.

-

Incorrect Concentration: Errors in calculating the final concentration or issues with the initial stock solution can lead to lower than expected bioactivity.

-

Cell Line Resistance: The cell line you are using may be inherently resistant to the mechanism of action of this compound.

-

Suboptimal Assay Conditions: The incubation time, cell density, or assay endpoint may not be optimal for detecting the effects of this compound.

Q3: How can I improve the solubility of this compound for my experiments?

Improving the solubility of hydrophobic compounds like this compound is crucial for obtaining reliable experimental results. Consider the following strategies:

-

Use of Co-solvents: Initially dissolving this compound in a small amount of a biocompatible organic solvent like DMSO before further dilution in aqueous media is a common practice.

-

Formulation with Excipients: For more advanced applications, formulation with solubility-enhancing excipients can be explored.

-